molecular formula C22H41NO11 B13780418 Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

Cat. No.: B13780418
M. Wt: 495.6 g/mol
InChI Key: LAVIBJFXURBICK-FJHIPHJXSA-N
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Description

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is a complex carbohydrate derivative. It is known for its unique structure, which includes an octyl group, an acetamido group, and two sugar moieties: galactopyranosyl and glucopyranoside. This compound is often used in biochemical research due to its ability to interact with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the sugar moieties, followed by the introduction of the octyl group. The acetamido group is then added through an acetylation reaction. Finally, the protective groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetamido group.

    Substitution: The octyl group can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Alkyl halides and strong bases are typically used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies of carbohydrate-protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to carbohydrate-binding domains, influencing various biological pathways. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 2-acetamido-2-deoxy-3-O-(B-D-glucopyranosyl)-A-D-glucopyranoside
  • Octyl 2-acetamido-2-deoxy-3-O-(B-D-mannopyranosyl)-A-D-glucopyranoside

Uniqueness

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is unique due to the presence of the galactopyranosyl moiety, which imparts specific binding properties and biological activities. This makes it particularly useful in studies involving galactose-specific interactions.

Properties

Molecular Formula

C22H41NO11

Molecular Weight

495.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21+,22+/m1/s1

InChI Key

LAVIBJFXURBICK-FJHIPHJXSA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C

Origin of Product

United States

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